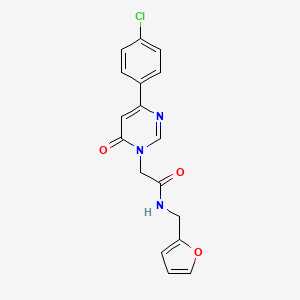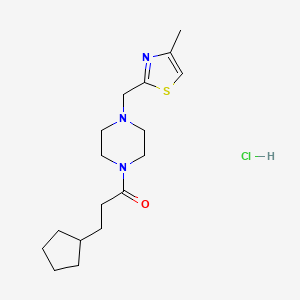
3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a cyclopentyl group, a piperazine ring, a methylthiazole group, and a propanone group. It also contains a hydrochloride group, indicating it’s a hydrochloride salt. This type of compound could potentially have various biological activities, depending on its exact structure and stereochemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the methylthiazole group, and the attachment of the cyclopentyl group. The final step would likely involve the formation of the hydrochloride salt .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting point, and its stability under various conditions .科学的研究の応用
- Antibacterial and Antifungal Activity Researchers have explored the compound’s potential as an antibacterial and antifungal agent. Its unique chemical structure may contribute to inhibiting microbial growth, making it relevant for drug development.
- Investigations suggest that this compound could play a role in cancer therapy. Its interactions with cellular pathways and potential cytotoxic effects warrant further study .
- Preliminary studies indicate that it might exhibit antiviral activity. Researchers have examined its effects against specific viruses, including RNA and DNA viruses .
- The compound’s anti-inflammatory potential has been explored. It may modulate inflammatory responses, making it relevant for conditions involving inflammation .
- Some derivatives of similar structures have been used as agrochemicals. Investigating whether this compound has pesticidal properties could be valuable .
Anticancer Properties
Antiviral Applications
Anti-Inflammatory Effects
Agrochemicals and Crop Protection
Photostabilizers and Dyes
作用機序
Target of Action
The compound contains a piperazine and a thiazole moiety. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of this compound would depend on the exact configuration and functional groups present.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Piperazine derivatives are generally well absorbed and distributed throughout the body . The compound’s metabolism and excretion would depend on its specific structure and the body’s enzymatic capabilities.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS.ClH/c1-14-13-22-16(18-14)12-19-8-10-20(11-9-19)17(21)7-6-15-4-2-3-5-15;/h13,15H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKSOWDSLVZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)

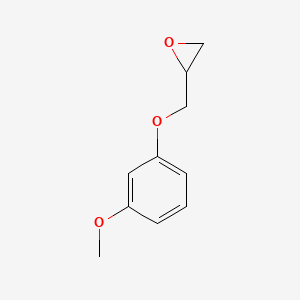
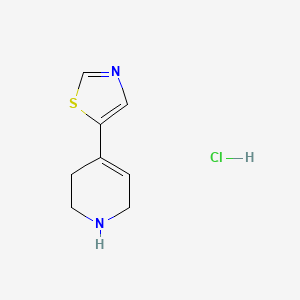


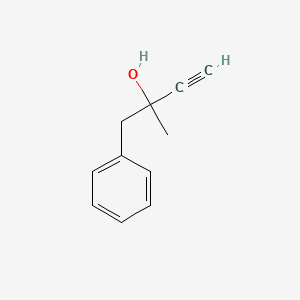

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2945392.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)
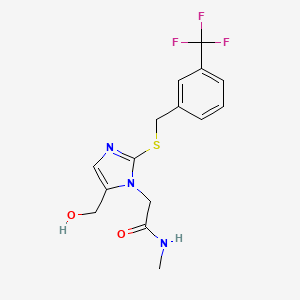
![3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2945397.png)
